N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine is a tertiary amine featuring a pyrrolidine ring substituted with an ethyl group and a tetrahydropyran (oxane) moiety. Its structure combines a bicyclic amine system, which is often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors and enzymes.
The compound’s synthesis typically involves reductive amination between an aldehyde precursor and oxan-4-amine, as described in analogous procedures for related molecules (e.g., compound 27 in ) .
Properties
CAS No. |
1157009-60-3 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine |
InChI |
InChI=1S/C12H24N2O/c1-2-14-7-3-4-12(14)10-13-11-5-8-15-9-6-11/h11-13H,2-10H2,1H3 |
InChI Key |
GXGBSTPRTBNFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine typically involves the reaction of 1-ethylpyrrolidine with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
Below is a comparative analysis of N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine and structurally related compounds:
*Calculated based on structural formulas where exact data are unavailable.
Pharmacological and Functional Differences
- Levosulpiride vs. Target Compound : Levosulpiride’s benzamide and sulfamoyl groups confer D2 receptor antagonism, making it effective for gastrointestinal motility and psychosis . In contrast, the oxane-4-amine group in the target compound may favor interactions with serotonin or histamine receptors, though this requires experimental validation.
- ASP-azo-ASA Conjugate: The conjugation of the target compound’s pyrrolidine-ethyl-oxane moiety with 5-aminosalicylic acid (5-ASA) enhances colon-specific drug delivery, demonstrating synergistic anti-inflammatory effects superior to 5-ASA alone .
- Fluorophenyl Analogue (CID 28958487) : The 4-fluorophenyl group in this analog likely improves metabolic stability and blood-brain barrier penetration compared to the ethylpyrrolidine variant, though its specific applications are undocumented .
Biological Activity
N-[(1-Ethylpyrrolidin-2-yl)methyl]oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound interacts with various biological targets, primarily influencing neurotransmitter systems and cellular signaling pathways. The compound's amine group is crucial for its activity, allowing it to form hydrogen bonds with target proteins, which can modulate their function.
1. Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, studies have shown that modifications in the amine subunit can enhance the inhibition of specific cancer cell lines. The sulforhodamine B (SRB) assay has been utilized to evaluate the cytotoxicity of related compounds against human prostate cancer cells (PC3), demonstrating significant antitumor effects at low micromolar concentrations .
2. Neuropharmacological Effects
The compound's interaction with the P2X7 receptor, which is implicated in various neurodegenerative diseases, suggests potential neuroprotective effects. Activation of this receptor mediates critical cellular responses such as proliferation and apoptosis, indicating that this compound could influence neuroinflammatory processes .
3. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects through its ability to inhibit specific pathways involved in inflammation. For example, molecular docking studies have indicated that it may act as a COX-2 inhibitor, a target for anti-inflammatory drug development .
Case Study 1: Antitumor Efficacy
In a study examining a series of related compounds, this compound was tested for its efficacy against PC3 cells. The results showed that the compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, highlighting its potential as an antitumor agent .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival through modulation of inflammatory pathways mediated by the P2X7 receptor .
Data Summary
Q & A
Q. What are the optimal synthetic routes for N-[(1-ethylpyrrolidin-2-yl)methyl]oxan-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tertiary amines like this compound typically involves reductive amination or nucleophilic substitution. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .
- Temperature control : Reactions often require reflux (80–120°C) to achieve >70% yield, as seen in analogous oxan-4-amine syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can resolve the ethylpyrrolidine and oxane moieties. For example, the oxan-4-amine methylene protons resonate at δ 3.2–3.5 ppm, while pyrrolidine protons appear at δ 2.5–2.8 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., EI-HRMS) confirms the molecular formula (CHNO) and detects isotopic patterns .
- IR Spectroscopy : Amine N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Contradictions in bioactivity data (e.g., conflicting IC values) may arise from assay variability or structural impurities. Strategies include:
- Orthogonal assays : Use multiple assays (e.g., fluorescence polarization and SPR) to cross-validate target binding .
- Purity verification : Quantify impurities via HPLC-MS; even 2% impurities can skew dose-response curves .
- Structural analogs : Compare activity trends across derivatives (e.g., replacing oxane with piperidine) to isolate pharmacophoric features .
Q. What computational and experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to CNS targets (e.g., serotonin receptors), guided by analogs like 4-ethyl-N-phenethylpiperidine derivatives .
- Free-Wilson analysis : Systematically vary substituents (e.g., ethyl vs. methyl on pyrrolidine) to quantify group contributions to activity .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, a common issue in amine-containing drugs .
Q. How should researchers optimize reaction scalability while minimizing byproducts in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) for critical steps like reductive amination .
- Flow chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., Grignard additions) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
